Hdac1-IN-4
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Overview
Description
Hdac1-IN-4 is a selective inhibitor of histone deacetylase 1 (HDAC1), an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has garnered significant attention in the field of epigenetics and cancer research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a substituted benzamide, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
Hdac1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
Hdac1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC1 in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with aberrant HDAC1 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1.
Mechanism of Action
Hdac1-IN-4 exerts its effects by selectively inhibiting the activity of HDAC1. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, which play a crucial role in regulating various cellular processes.
Comparison with Similar Compounds
Hdac1-IN-4 is unique in its high selectivity for HDAC1 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with broader activity but less selectivity.
Romidepsin: Another HDAC inhibitor with a different selectivity profile.
Panobinostat: Known for its potent inhibitory activity against multiple HDAC isoforms.
This compound stands out due to its specificity for HDAC1, making it a valuable tool for studying the distinct roles of this enzyme in various biological contexts.
Properties
Molecular Formula |
C21H24BrClN6O2 |
---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-[2-[(6-bromo-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H23BrN6O2.ClH/c1-26-9-15(17-3-2-16(22)6-18(17)26)10-27-11-21(12-27)4-5-28(13-21)20-23-7-14(8-24-20)19(29)25-30;/h2-3,6-9,30H,4-5,10-13H2,1H3,(H,25,29);1H |
InChI Key |
QDAASXJSKUPZGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |
Origin of Product |
United States |
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